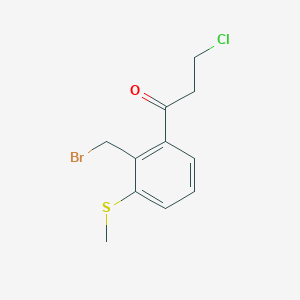

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one

Description

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-methylsulfanylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClOS/c1-15-11-4-2-3-8(9(11)7-12)10(14)5-6-13/h2-4H,5-7H2,1H3 |

InChI Key |

LHAHIRMHDUILFD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1CBr)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methylthio-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the chloropropanone moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one is largely dependent on its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chloropropanone moiety can interact with various molecular targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4)

- Difference : Bromomethyl at position 3 vs. 2 in the target compound.

- Impact : Positional isomerism alters steric hindrance and electronic distribution. The meta-bromomethyl group may reduce steric clash with the methylthio group compared to the ortho arrangement .

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Structure: Indole core with bromomethyl and phenylsulfonyl groups. Reactivity toward nucleophilic substitution may differ due to aromatic electron density variations .

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one Structure: Chalcone derivative with enone system and chloro/methoxy substituents. Comparison: The α,β-unsaturated ketone enhances conjugation, increasing stability and optical properties. Chlorine’s position (ortho vs. propanone chain) influences electronic effects and synthetic applications (e.g., non-linear optics) .

Reactivity Insights :

- The target compound’s bromomethyl group is primed for nucleophilic substitution (e.g., Suzuki coupling or amine alkylation), whereas α-brominated enones () favor elimination or cyclization .

- Methylthio (-SMe) in the target compound may act as a directing group in metal-catalyzed reactions, unlike methoxy (-OMe) in chalcone derivatives .

Stability and Physicochemical Properties

Key Observations :

- Bromine and chlorine substituents in the target compound may lower melting points compared to purely hydrocarbon analogs.

- The methylthio group enhances solubility in polar aprotic solvents (e.g., DMF) relative to non-polar thiophene derivatives .

Biological Activity

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound notable for its complex structure and potential biological activities. Its molecular formula is C11H12BrClOS, with a molecular weight of 307.63 g/mol. The compound features electrophilic groups such as bromomethyl and chloropropanone, which are crucial for its reactivity and interactions within biological systems.

Chemical Structure and Properties

The structural characteristics of this compound enable diverse chemical transformations. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the chloropropanone moiety can participate in various electrophilic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrClOS |

| Molecular Weight | 307.63 g/mol |

| Functional Groups | Bromomethyl, Methylthio, Chloropropanone |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its electrophilic nature suggests potential interactions with various biomolecules, including proteins and enzymes.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity may lead to the inhibition of specific enzymatic pathways or modulation of protein functions.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves DNA alkylation, leading to disruption of cellular processes.

- Enzyme Inhibition : Research has demonstrated that the compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This property is particularly relevant in drug design for diseases where specific enzyme pathways are overactive.

- Toxicological Studies : Toxicity assessments have indicated that while the compound shows promise in therapeutic applications, careful evaluation is necessary due to potential side effects associated with its electrophilic nature.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(2-(Methylthio)phenyl)-3-chloropropan-1-one | C11H13ClOS | Lacks bromomethyl group; different reactivity |

| 1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one | C11H12BrClO | Similar but lacks methylthio group; altered properties |

| 1-(3-(Bromomethyl)-4-methylsulfanylphenyl)-3-chloropropan-1-one | C11H12BrClOS | Different positioning of functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.